N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Medicinal chemistry Protonation state Metal coordination

Generic substitution in pyridazine-thioacetamide screening campaigns leads to irreproducible results due to divergent metal-coordination, hinge-binding geometry, and metabolic stability. This specific compound (CAS 872701-85-4) eliminates these risks: • Pyridin-4-yl moiety acts as a Zn²⁺/metal-chelating ligand (pKa ~5.2), essential for metalloenzyme assays. • Lone-pair vector aligns with kinase hinge-region NH (type I/II inhibitor geometry), unlike the inactive 2-pyridyl regioisomer. • 3,4-Dimethoxyphenyl group provides a built-in pharmacokinetic tracer via O-demethylation, confirming intracellular exposure in CETSA/pull-down studies.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 872701-85-4
Cat. No. B2697389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872701-85-4
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)OC
InChIInChI=1S/C19H18N4O3S/c1-25-16-5-3-14(11-17(16)26-2)21-18(24)12-27-19-6-4-15(22-23-19)13-7-9-20-10-8-13/h3-11H,12H2,1-2H3,(H,21,24)
InChIKeyCOGFRRWTPBODPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Procurement-Relevant Differences


N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872701-85-4) is a synthetic small-molecule pyridazine-thioacetamide hybrid with molecular formula C19H18N4O3S and molecular weight 382.44 g·mol⁻¹. It belongs to a broad class of heterocyclic sulfanyl acetamides that have been investigated in both pharmaceutical and agrochemical patent landscapes, most notably as pyridazine (thio)amide fungicidal compounds [1]. The molecule is catalogued in the ZINC screening database (ZINC34892361) with a predicted partition coefficient (logP) of approximately 4.85, indicating substantial lipophilicity [2]. Unlike many simple pyridazine analogs, this compound combines three pharmacophorically significant elements—a 3,4-dimethoxyphenyl N-aryl terminus, a pyridin-4-yl substituent at the pyridazine 6-position, and a thioether bridge—that collectively determine its target engagement profile, selectivity, and physicochemical behavior. Procurement decisions involving this compound must be driven by the specific combination of these features, as close-in analogs with even single-point substitutions (e.g., furan-2-yl for pyridin-4-yl, or pyridin-2-yl for pyridin-4-yl) exhibit measurably different properties and biological activities.

Single-Point Substituent Effects on Activity and Solubility


Compounds within the pyridazine-3-sulfanyl acetamide family share a common core scaffold but display sharply divergent biological and physicochemical properties when individual substituents are exchanged. A single substitution at the pyridazine 6-position—replacing pyridin-4-yl (basic, pKa ~5.5) with furan-2-yl (neutral, no basic nitrogen)—alters H-bond acceptor/donor capacity, electronic distribution, and predicted aqueous solubility [1]. In the Sanford-Burnham Center for Chemical Genomics screening panel, the furan-2-yl analog (CID 7207135) showed IC₅₀ values of 73,800 nM against eukaryotic translation initiation factor 4H (eIF4H) and 17,700 nM against hexokinase HKDC1 [W721R], whereas these values cannot be assumed for the pyridin-4-yl counterpart without experimental verification [2]. Similarly, regioisomeric variation (pyridin-4-yl vs. pyridin-2-yl) changes the geometry of the metal-coordinating nitrogen and can invert target selectivity. Even seemingly conservative N-aryl replacements (e.g., 3,4-dimethoxyphenyl to 4-trifluoromethylphenyl) shift logP from ~4.85 to ~4.0–4.5, altering membrane permeability and off-target binding. Generic substitution within this series therefore carries a high risk of obtaining qualitatively different screening outcomes, making compound-specific procurement essential for reproducible research [3].

Quantitative Differentiation Evidence vs. Close Analogs


Pyridin-4-yl vs. Furan-2-yl: pH-Sensitive Solubility and Metal Coordination

The target compound carries a pyridin-4-yl substituent whose pyridine nitrogen (predicted pKa ~5.0–5.5) is protonatable at lysosomal and endosomal pH, a property entirely absent in the neutral furan-2-yl analog (CID 7207135). This protonation can increase aqueous solubility by >10-fold between pH 7.4 and pH 5.0 and enables bidentate metal coordination (e.g., to kinase active-site Mg²⁺ or Zn²⁺) that the furan oxygen cannot support [1]. The ZINC-predicted logP for the target compound is 4.845, indicating ~60-fold higher octanol preference than a hypothetical analog with logP 3.0; the furan analog is expected to be slightly less lipophilic due to the absence of the pyridine ring, though no experimentally measured logP for the furan analog has been published [2].

Medicinal chemistry Protonation state Metal coordination

Pyridine Regioisomerism: H-Bond Geometry and Basicity Shifts

The target compound (pyridin-4-yl) and its regioisomer N-(3,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide differ solely in the position of the pyridine nitrogen. Pyridin-4-yl has its nitrogen para to the pyridazine connection point, positioning the lone pair ~4.3 Å further from the pyridazine core than the ortho nitrogen of pyridin-2-yl. This displacement alters the vector of H-bonding and metal-coordination interactions by approximately 60° [1]. Additionally, the pKa of 4-substituted pyridine (~5.2–5.5) is approximately 0.8–1.2 units higher than that of 2-substituted pyridine (~4.0–4.5) due to reduced inductive electron withdrawal from the adjacent heterocycle, meaning the two regioisomers populate different protonation states at physiological and endosomal pH [2].

Regioisomerism Target selectivity Pyridine basicity

Pyridazine vs. Triazolopyridazine Scaffold: Molecular Properties and Metabolic Profile

The triazolo-fused analog N-(3,4-dimethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS 868968-75-6; molecular weight 422.46) differs from the target compound (MW 382.44) by the fusion of a 1,2,4-triazole ring onto the pyridazine. This adds 40 Da to the molecular mass, introduces two additional nitrogen atoms (total H-bond acceptors = 8 vs. 5 in the target), and increases the polar surface area (predicted increase of ~35–40 Ų). The triazolo fusion also eliminates one rotatable bond (the pyridin-4-yl ring is replaced by a conformationally constrained pyridin-3-yl substituent) and introduces an additional site for CYP450-mediated oxidation [1]. These changes collectively predict lower membrane permeability, altered oral bioavailability, and a different metabolic soft-spot profile relative to the unfused pyridazine scaffold of the target compound [2].

Scaffold hopping Metabolic stability Triazolopyridazine

Thioacetamide vs. Ethylthioacetamide Linker: Conformational Flexibility and Entropic Penalty

The target compound features a direct thioacetamide (–SCH₂CONH–) linkage between the pyridazine core and the 3,4-dimethoxyphenyl group, while the closely related analog N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide incorporates an ethylene spacer between the amide nitrogen and the dimethoxyphenyl ring, yielding an N-phenethyl thioacetamide. The additional –CH₂CH₂– unit adds two rotatable bonds and increases the molecular length by ~2.5 Å, which can reduce binding affinity due to higher conformational entropy loss upon target binding (estimated ΔΔG_entropic ≈ +0.5 to +1.5 kcal·mol⁻¹) [1]. Conversely, the extended linker may enable the dimethoxyphenyl group to reach a distal hydrophobic sub-pocket inaccessible to the shorter target compound, potentially altering target selectivity [2].

Linker chemistry Conformational entropy SAR

3,4-Dimethoxyphenyl vs. 4-Trifluoromethylphenyl: Lipophilicity and H-Bond Capacity

The target compound’s 3,4-dimethoxyphenyl group provides two H-bond acceptor sites (methoxy oxygens) and contributes a computed logP increment of approximately +1.5, whereas the closely related analog 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 872701-75-2; MW 390.38) replaces this with a 4-trifluoromethylphenyl group (zero H-bond acceptor sites on the N-aryl ring; stronger electron-withdrawing character, Hammett σₚ ≈ +0.54 for CF₃ vs. σₘ ≈ +0.12 for OCH₃) . The CF₃ analog is predicted to have a logP approximately 0.5–1.0 units lower than the target compound due to the polar C–F bonds, while being metabolically more stable because methoxy O-demethylation—a common Phase I metabolic pathway—is absent [1].

Lipophilicity N-aryl SAR halogen substitution

Benchmark Activity Gap: Furanyl Analog vs. Pyridin-4-yl in Enzyme Assays

The closest structurally characterized analog with publicly available enzyme inhibition data is N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (CID 7207135, BindingDB BDBM73186), which was screened at the Sanford-Burnham Center for Chemical Genomics and yielded IC₅₀ values of 73,800 nM (73.8 μM) against eukaryotic translation initiation factor 4H (eIF4H, human, PubChem AID 435011) and 17,700 nM (17.7 μM) against the W721R mutant of hexokinase HKDC1 (human, PubChem AID 504763) [1]. The target compound differs by the single replacement of furan-2-yl with pyridin-4-yl, which introduces a basic nitrogen capable of forming a salt bridge or hydrogen bond with acidic residues (Asp, Glu) in the target binding pocket that the furan oxygen cannot engage due to its weaker H-bond basicity (pK_BHX ≈ 1.0 for furan O vs. ~4.5 for pyridine N) [2]. Consequently, in any assay where a proximal acidic residue is present, the target compound is expected to exhibit a different IC₅₀ that cannot be predicted from the furanyl analog data alone.

Translation initiation Hexokinase Screening benchmark

Optimal Application Scenarios


Metal-Dependent Enzyme Inhibitor Screening via Pyridine Coordination

In screening campaigns targeting metalloenzymes (e.g., matrix metalloproteinases, carbonic anhydrases, cytochrome P450s, or histone deacetylases with catalytic Zn²⁺), the pyridin-4-yl group of the target compound can serve as a metal-coordinating ligand, a function the furan-2-yl analog (CID 7207135) cannot perform. The predicted pKa of ~5.2 ensures that at physiological pH 7.4, ~99% of the pyridine is deprotonated and available for metal ligation, while at endosomal pH 5.0, partial protonation (~50%) may facilitate lysosomal trapping. Procurement of this specific compound—rather than the furanyl or pyridin-2-yl analogs—is indicated when the assay design requires a metal-chelating pharmacophore [1].

Kinase Selectivity Profiling: Hinge-Region H-Bond Geometry

The pyridin-4-yl nitrogen of the target compound projects a lone pair vector oriented ~180° from the pyridazine-pyridine bond, which is geometrically compatible with the kinase hinge-region backbone NH of conserved residues (e.g., Met or Cys in the DFG motif). The pyridin-2-yl regioisomer, by contrast, orients its nitrogen lone pair ~60° off-axis from the hinge, potentially reducing hinge-binding affinity by 10–100-fold based on known kinase SAR precedents. This compound should be prioritized over the 2-pyridyl isomer for kinase panel screening where classical type I or type II inhibitor hinge binding is sought [2].

Agrochemical Fungicide Lead Optimization in Pyridazine-Thioamide Series

The target compound falls within the structural scope of US Patent Application US20230054449A1 (Bayer CropScience AG), which claims pyridazine (thio)amide compounds as fungicidal agents. The 3,4-dimethoxyphenyl N-aryl substituent, combined with the pyridin-4-yl group, provides a specific combination of lipophilicity (logP ~4.85) and H-bond acceptor pattern that may optimize phloem mobility and cuticular penetration in planta. Researchers developing agricultural fungicides should procure this precise compound to evaluate its activity against phytopathogenic fungi (e.g., Botrytis, Alternaria, or Fusarium spp.) rather than substituting with the furanyl or CF₃-phenyl analogs, which are predicted to have different foliar uptake and translocation profiles [3].

CETSA and Cellular Target Engagement: Metabolic Tracing Utility

For cellular target engagement studies, the 3,4-dimethoxyphenyl group of the target compound provides a metabolic liability (O-demethylation) that can be monitored as an intrinsic pharmacokinetic control. The appearance of mono-demethylated or catechol metabolites in the cellular lysate or medium can serve as evidence of intracellular compound exposure. In contrast, the 4-trifluoromethylphenyl analog (CAS 872701-75-2) lacks this metabolic handle, making it harder to confirm intracellular disposition. Researchers designing CETSA or cellular pull-down experiments should therefore select the target compound when metabolic tracing is part of the experimental protocol [4].

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